molecular formula C22H30N2O6 B13650325 Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate

Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate

Cat. No.: B13650325
M. Wt: 418.5 g/mol
InChI Key: NRYCEDLIBBREMO-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxy group, and a phenylmethoxycarbonylamino group. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: This step may involve methylation reactions using reagents like methyl iodide.

    Attachment of the Phenylmethoxycarbonylamino Group: This step often involves coupling reactions using reagents like phenylmethoxycarbonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylmethoxycarbonylamino group can interact with active sites, while the piperidine ring can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

  • Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share some structural similarities, such as the presence of tert-butyl and piperidine or piperazine rings, they differ in the substituents attached to these rings.
  • Unique Features: Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H30N2O6

Molecular Weight

418.5 g/mol

IUPAC Name

tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,13,17H,8,11-12,14-15H2,1-4H3,(H,23,26)

InChI Key

NRYCEDLIBBREMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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